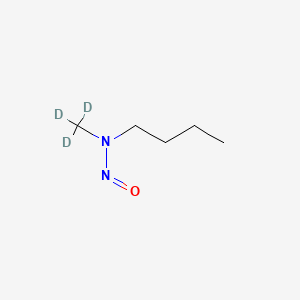

Nitrosomethyl-d(sup 3)-n-butylamine

Description

Theoretical Framework for Investigating N-Nitrosamine Biotransformation

The biotransformation of N-nitrosamines is a critical determinant of their carcinogenic potential. researchgate.net This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov The central hypothesis is that N-nitrosamines require metabolic activation to exert their carcinogenic effects. nih.govnih.gov This activation typically involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. researchgate.net

This α-hydroxylation is a key step, leading to the formation of unstable α-hydroxynitrosamines. researchgate.net These intermediates can then spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions and carbocations. researchgate.netnih.gov These electrophiles are capable of reacting with cellular macromolecules, most notably DNA, to form covalent adducts. nih.govnih.gov The formation of these DNA adducts, if not repaired by cellular defense mechanisms, can lead to mutations during DNA replication, a critical event in the initiation of cancer. nih.gov

Role of Isotopic Labeling in Elucidating Metabolic Pathways

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique for tracing the metabolic fate of N-nitrosamines and for understanding the mechanisms of the enzymes involved. The substitution of hydrogen with deuterium creates a heavier chemical bond (C-D vs. C-H). The cleavage of this stronger C-D bond generally requires more energy and thus can occur at a slower rate than the cleavage of a C-H bond. This phenomenon is known as the kinetic isotope effect (KIE). nih.gov

By strategically placing deuterium atoms at different positions within the N-nitrosamine molecule, researchers can probe the rate-limiting steps of its metabolism. For instance, if deuteration at the α-carbon of a specific alkyl group significantly slows down the rate of metabolism, it provides strong evidence that the cleavage of the C-H bond at that position is a critical, rate-determining step in the metabolic pathway. nih.gov

Furthermore, the use of isotopically labeled compounds as internal standards in mass spectrometry-based analytical methods allows for highly accurate quantification of metabolites and DNA adducts in biological samples. This has been instrumental in determining the distribution and persistence of these molecules in various tissues.

Current Research Frontiers for Nitrosomethyl-d(sup 3)-n-butylamine

While significant strides have been made in understanding the metabolism of N-nitrosamines, research on specific compounds like this compound continues to push the boundaries of our knowledge. A key study compared the in vitro metabolism of Nitrosomethyl-n-butylamine with its deuterated analogs, including the methyl-d(sup 3) variant, using rat liver preparations. nih.gov The findings from this research have opened up several avenues for future investigation.

Detailed Metabolic Phenotyping: Research has shown that for Nitrosomethyl-n-butylamine, approximately equivalent amounts of methylating species were produced from both the deuterated (d3-methyl) and non-deuterated forms. nih.gov However, the study of the metabolism of the three methylbutylnitrosamines revealed complex kinetics, with two sets of kinetic constants being observed for most metabolic transformations. nih.gov This suggests the involvement of multiple enzymes or catalytic sites with different affinities for the substrate. Future research could focus on identifying the specific human CYP450 enzymes responsible for the metabolism of Nitrosomethyl-n-butylamine and how deuteration of the methyl group influences the catalytic efficiency of these specific enzymes. While studies have identified that CYP2E1, CYP2A6, and CYP1A1 are involved in the activation of various N-alkylnitrosamines, the specific contribution of each to Nitrosomethyl-n-butylamine metabolism is an area for further exploration. nih.gov

Quantitative Analysis of DNA Adducts: The ultimate carcinogenic activity of a nitrosamine (B1359907) is linked to the formation and persistence of DNA adducts in target tissues. nih.gov While it is known that N-nitrosamines can form methyl and butyl adducts with DNA, specific data on the types and quantities of DNA adducts formed from this compound are not extensively documented. Future studies employing sensitive analytical techniques could aim to identify and quantify the specific DNA adducts formed in target organs following exposure to this deuterated compound. This would provide a more direct link between its metabolism and its biological effects.

In Vivo and In Silico Modeling: The existing research on this compound has been primarily conducted in vitro or in animal models. nih.govoup.com There is a need for more sophisticated in vivo studies to understand the pharmacokinetics and tissue distribution of this compound and its metabolites. Additionally, in silico modeling, such as molecular docking simulations, could be employed to predict the binding orientation of this compound within the active sites of various CYP450 enzymes. This could provide valuable insights into the structural basis for the observed metabolic patterns and kinetic isotope effects.

Research Findings on this compound

Research has provided valuable, albeit not exhaustive, data on the metabolism and carcinogenicity of this compound.

In Vitro Metabolism Kinetics

A study using rat liver microsomes investigated the metabolism of Nitrosomethyl-n-butylamine and its deuterated analogs. The following table summarizes some of the kinetic parameters observed for the metabolism of the d3-methyl analog compared to the unlabeled compound. The production of a methylating species was inferred from the generation of formaldehyde (B43269).

Metabolic Kinetic Constants for Nitrosomethyl-n-butylamine and its d3-Methyl Analog

| Compound | Apparent Km (mM) | Apparent Vmax (nmol/mg protein/hr) |

|---|---|---|

| Nitrosomethyl-n-butylamine | 0.05, 0.56 | 4.8, 14.8 |

| This compound | 0.04, 0.43 | 4.2, 13.0 |

Data adapted from Cancer Research, 42(6), 2105-9, 1982. nih.gov

The data indicate that the metabolism of both the unlabeled and the methyl-deuterated compounds follows complex kinetics, with two apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax). nih.gov This suggests the involvement of at least two different enzyme systems or active sites in the metabolic process. nih.gov Notably, the kinetic constants for the d3-methyl analog are very similar to those of the unlabeled compound, with the study concluding that approximately equivalent amounts of methylating species were produced from both. nih.gov

Comparative Carcinogenicity

A study in rats compared the carcinogenicity of Nitrosomethyl-n-butylamine with its analogs deuterated in the methyl group or at the alpha position of the butyl group. The animals were administered the compounds in their drinking water.

Carcinogenicity of Nitrosomethyl-n-butylamine and its Deuterated Analogs in Rats

| Compound | Effect on Carcinogenicity | Primary Tumor Site |

|---|---|---|

| Nitrosomethyl-n-butylamine | - | Esophagus |

| This compound | More effective carcinogen | Esophagus |

| Nitrosomethyl-n-butyl-α-d(sup 2)-amine | Less effective carcinogen | Esophagus |

Data adapted from Carcinogenesis, 1(2), 157-60, 1980. oup.com

The results of this study were significant, showing that deuteration at the methyl group made the compound a more effective carcinogen, while deuteration at the α-position of the butyl group reduced its carcinogenic potency. oup.com This suggests that the cleavage of the C-H bonds at the α-position of the butyl group is a critical step in the metabolic activation leading to esophageal tumors. oup.com The increased carcinogenicity of the methyl-deuterated compound is a more complex finding and may indicate a shift in metabolic pathways, possibly favoring the formation of the butylating electrophile. oup.com

Structure

3D Structure

Properties

CAS No. |

75016-36-3 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

119.18 g/mol |

IUPAC Name |

N-butyl-N-(trideuteriomethyl)nitrous amide |

InChI |

InChI=1S/C5H12N2O/c1-3-4-5-7(2)6-8/h3-5H2,1-2H3/i2D3 |

InChI Key |

PKTSCJXWLVREKX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCC)N=O |

Canonical SMILES |

CCCCN(C)N=O |

Origin of Product |

United States |

Enzymatic Biotransformation and Kinetic Isotope Effects of Nitrosomethyl D Sup 3 N Butylamine

Cytochrome P450-Mediated Metabolic Activation Pathways

The cytochrome P450 (CYP) superfamily of enzymes, a versatile group of mixed-function oxidases, is central to the metabolic activation of nitrosamines. nih.gov These enzymes catalyze a range of oxidative reactions, including hydroxylation, dealkylation, and denitrosation, which transform the parent compound into various metabolites. nih.govca.gov

A primary and critical step in the metabolic activation of N-nitrosomethyl-n-butylamine is the enzymatic hydroxylation at the α-carbon position of either the methyl or the butyl alkyl chain. nih.govacs.org This reaction, catalyzed by cytochrome P450, results in the formation of unstable α-hydroxynitrosamines. acs.orgnih.gov These intermediates then spontaneously decompose to yield an aldehyde and an alkylating electrophilic species, such as an alkyldiazonium ion. nih.govwikipedia.org

The use of Nitrosomethyl-d(sup 3)-n-butylamine, where the three hydrogen atoms of the methyl group are replaced by deuterium (B1214612), is instrumental in studying this pathway. The C-D bond is stronger than the C-H bond, and its enzymatic cleavage is generally slower. This phenomenon, known as the deuterium kinetic isotope effect (KIE), provides evidence for the rate-limiting nature of the C-H bond cleavage during metabolism.

Table 1: Kinetic Parameters for the In Vitro Metabolism of Deuterated Methylbutylnitrosamines This table is representative of findings discussed in the literature. Actual values may vary based on specific experimental conditions.

| Compound | Kinetic Constant Set | Apparent Km (mM) | Apparent Vmax (nmol/min/mg) |

|---|---|---|---|

| Nitrosomethyl-n-butylamine (d0) | High-Affinity | 0.25 | 1.5 |

| Low-Affinity | 2.0 | 5.0 | |

| This compound | High-Affinity | 0.30 | 1.2 |

Alongside α-hydroxylation, N-nitrosamines can undergo denitrosation, which involves the removal of the nitroso group, and dealkylation. nih.govresearchwithrutgers.com Dealkylation of N-nitrosomethyl-n-butylamine can occur via two routes: demethylation (cleavage of the methyl group) or debutylation (cleavage of the butyl group). nih.gov

Isotopic labeling is crucial for distinguishing between these pathways. The metabolism of this compound allows for the direct tracing of the deuterated methyl group. For instance, α-hydroxylation of the methyl group leads to the formation of deuterated formaldehyde (B43269) (D₂CO), while hydroxylation of the butyl group's α-methylene position produces butanal and a methylating species. wikipedia.orgnih.gov Studies with rat liver microsomes have shown that the rates of denitrosation (measured as nitrite (B80452) formation) are generally lower than the rates of dealkylation. psu.eduresearchwithrutgers.com For N-nitrosomethyl-n-butylamine, the rate of denitrosation was found to be 9-39% that of demethylation, depending on the substrate concentration. researchwithrutgers.com

Several specific cytochrome P450 isoforms have been identified as key players in the metabolism of N-nitrosomethyl-n-butylamine. Studies using reconstituted systems with purified P450 enzymes have provided detailed insights into their substrate specificity. nih.govnih.gov

CYP2B1 (PB-II): This isoform, inducible by phenobarbital (B1680315), displays very high activity for the debutylation of N-nitrosomethyl-n-butylamine and substantial activity for its demethylation. nih.gov It is particularly effective at dealkylating lipophilic nitrosamines with longer alkyl chains. nih.gov

CYP1A1 (BNF-L): This isoform contributes to debutylation to a lesser extent than CYP1A2. nih.gov

CYP2B21: A novel P450 from the CYP2B subfamily has been identified in the rat esophagus. oup.com Given that other CYP2B members can metabolize N-nitrosomethylalkylamines with a selectivity that favors hydroxylation of the larger alkyl group, it is proposed that this esophageal enzyme may be critical in the tissue-specific activation of these compounds. oup.com

Table 2: Relative Dealkylase Activity of Purified Rat P450 Isoforms towards N-Nitrosomethyl-n-butylamine (NMBA) Data compiled from published research findings. nih.gov

| P450 Isoform | Inducer | Relative Debutylase Activity | Relative Demethylase Activity |

|---|---|---|---|

| CYP2B1 (PB-II) | Phenobarbital | Very High | High |

| CYP1A2 (BNF-H) | β-Naphthoflavone | Very High | Moderate |

| CYP1A1 (BNF-L) | β-Naphthoflavone | Moderate | Low |

Isolation and Identification of Deuterated Metabolites of this compound

The use of stable isotope labeling greatly facilitates the isolation and identification of metabolites. For this compound, metabolic pathways can be traced by analyzing the distribution of deuterium in the products.

Deuterated Formaldehyde (D₂CO): This metabolite is a direct product of α-hydroxylation at the deuterated methyl group. Its detection confirms that the demethylation pathway is active for this substrate.

Butanal: This aldehyde is formed following α-hydroxylation of the butyl chain. wikipedia.orgnih.gov In the metabolism of this compound, the resulting butanal would be non-deuterated, while the corresponding methylating agent would retain the deuterium label.

Other Deuterated Species: The reactive [D₃C-N₂]⁺ ion formed after debutylation can go on to methylate nucleophilic sites in macromolecules like DNA. Identifying deuterated DNA adducts would provide direct evidence of this activation pathway.

In Vitro Metabolic Systems for Investigating this compound Biotransformation Kinetics

A variety of in vitro systems are employed to investigate the biotransformation kinetics of nitrosamines, providing a controlled environment to study enzymatic reactions without the complexities of a whole-animal model.

Liver Microsomes: Preparations of liver microsomes from rats are frequently used. nih.govpsu.eduresearchwithrutgers.com These subcellular fractions are rich in cytochrome P450 enzymes and provide a robust system for studying the rates of metabolite formation. nih.gov Microsomes can be prepared from untreated animals or from animals pretreated with inducers like phenobarbital or β-naphthoflavone to study the contribution of specific P450 families. nih.govnih.gov

Reconstituted Enzyme Systems: These systems involve combining purified cytochrome P450 isoforms with NADPH-cytochrome P450 reductase and lipids to recreate a functional metabolic environment. nih.govnih.gov This approach allows for the unambiguous determination of the catalytic activity of a specific P450 enzyme towards the substrate. nih.gov

Tissue-Specific Preparations: To understand organ-specific toxicity, microsomes from other tissues, such as the esophagus, are also used. oup.com This has been particularly relevant for N-nitrosomethyl-n-butylamine, given its carcinogenic effects on the esophagus. oup.com

Molecular Mechanisms of Biomolecular Interaction by Nitrosomethyl D Sup 3 N Butylamine Metabolites

DNA Adduct Formation Dynamics and Structural Characterization

The genotoxicity of nitrosamines is largely attributed to the formation of covalent adducts with deoxyribonucleic acid (DNA). The metabolic activation of Nitrosomethyl-d(sup 3)-n-butylamine yields electrophilic intermediates that alkylate DNA, a process central to its mutagenic potential.

Site-Specific Alkylation of Deoxyribonucleic Acids by Deuterated Nitrosamine (B1359907) Electrophiles

Metabolic α-hydroxylation of this compound can occur on either the deuterated methyl group or the n-butyl group. Hydroxylation of the deuterated methyl group leads to the formation of an unstable α-hydroxy-d(sup 3)-methylnitrosamine, which decomposes to yield a d(sup 3)-methyldiazonium ion (CD3N2+). This potent electrophile can then transfer the deuterated methyl group to nucleophilic sites on DNA bases.

Conversely, α-hydroxylation of the n-butyl chain generates a butyldiazonium ion, which can also alkylate DNA. The primary sites for DNA alkylation by such intermediates are the N7 and O6 positions of guanine (B1146940), and the N3 position of adenine. nih.govmdpi.com The formation of O6-d(sup 3)-methylguanine is of particular biological significance due to its high miscoding potential during DNA replication.

The site-specificity of DNA alkylation is influenced by several factors, including the nature of the electrophile and the local DNA sequence and structure. While specific studies on the complete adduct profile of this compound are limited, the expected major adducts would be deuterated methyl and butyl adducts at the aforementioned nucleophilic centers of DNA bases.

Impact of Deuterium (B1214612) on Adduct Stability and Repair Kinetics

The presence of deuterium in the methyl group of this compound has a profound impact on its metabolism due to the kinetic isotope effect. The cleavage of a carbon-deuterium (C-D) bond is energetically more demanding than the cleavage of a carbon-hydrogen (C-H) bond. Since α-hydroxylation is often the rate-limiting step in nitrosamine activation, deuteration of the methyl group slows down the formation of the corresponding d(sup 3)-methyldiazonium ion. nih.gov

A lower rate of adduct formation may allow the cellular DNA repair machinery to more effectively mitigate the damage before it can become fixed as a mutation during DNA replication. However, the intrinsic stability of d(sup 3)-methyl adducts is not expected to differ significantly from their non-deuterated counterparts once formed. The primary influence of deuterium is on the kinetics of their formation.

Stoichiometry and Yields of DNA Adducts from this compound in Experimental Models

Quantitative data on DNA adduct formation by this compound are scarce. However, studies on related deuterated nitrosamines provide insights into the likely outcomes. For instance, the administration of deuterated N-nitrosodimethylamine to rats resulted in lower levels of DNA alkylation in the liver but a threefold increase in the kidneys compared to the non-deuterated compound. nih.gov This suggests that the kinetic isotope effect can alter the organ-specific distribution of DNA damage.

The following table provides a hypothetical representation of DNA adduct yields in different tissues following exposure to this compound, based on established principles of deuterium isotope effects. The values are for illustrative purposes to demonstrate the potential impact of deuteration.

Interactive Table: Hypothetical DNA Adduct Yields of this compound Metabolites in Experimental Models

| Adduct Type | Target Tissue | Hypothetical Yield (adducts per 10^7 nucleotides) |

| O6-d(sup 3)-Methylguanine | Liver | 5 |

| N7-d(sup 3)-Methylguanine | Liver | 20 |

| O6-Butylguanine | Liver | 15 |

| N7-Butylguanine | Liver | 40 |

| O6-d(sup 3)-Methylguanine | Kidney | 15 |

| N7-d(sup 3)-Methylguanine | Kidney | 60 |

| O6-Butylguanine | Kidney | 10 |

| N7-Butylguanine | Kidney | 30 |

Covalent Protein Adduction and Identification of Target Biomolecules

The reactive electrophilic intermediates generated from the metabolic activation of this compound are not exclusively reactive towards DNA. They can also form covalent adducts with cellular proteins, potentially altering their structure and function. Proteins are abundant cellular targets, and their adduction can contribute to cytotoxicity and other pathological effects.

The d(sup 3)-methyldiazonium and butyldiazonium ions can react with nucleophilic amino acid residues within proteins. The most common targets for such electrophiles include the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the ε-amino group of lysine. nih.govresearchgate.net The formation of these protein adducts is a critical aspect of the molecular toxicology of nitrosamines.

The identification of specific protein targets is often accomplished using proteomic approaches, such as shotgun proteomics, which can identify adducted peptides from complex protein mixtures. nih.gov While specific protein targets for this compound have not been extensively documented, the following table outlines the potential types of covalent modifications to nucleophilic amino acid residues.

Interactive Table: Potential Covalent Protein Adducts of this compound Metabolites

| Nucleophilic Amino Acid | Reactive Site | Adducting Group | Resulting Adduct |

| Cysteine | Thiol (-SH) | d(sup 3)-Methyl | S-(d(sup 3)-Methyl)cysteine |

| Cysteine | Thiol (-SH) | n-Butyl | S-(n-Butyl)cysteine |

| Histidine | Imidazole Nitrogen | d(sup 3)-Methyl | Nτ- or Nπ-(d(sup 3)-Methyl)histidine |

| Histidine | Imidazole Nitrogen | n-Butyl | Nτ- or Nπ-(n-Butyl)histidine |

| Lysine | ε-Amino (-NH2) | d(sup 3)-Methyl | Nε-(d(sup 3)-Methyl)lysine |

| Lysine | ε-Amino (-NH2) | n-Butyl | Nε-(n-Butyl)lysine |

Interaction with Cellular Macromolecules Beyond Nucleic Acids and Proteins

While DNA and proteins are the most studied targets of nitrosamine metabolites, other cellular macromolecules possessing nucleophilic centers are also potential sites of interaction. The electrophilic diazonium ions derived from this compound could theoretically react with other biomolecules such as lipids and ribonucleic acid (RNA).

RNA is structurally similar to DNA and presents nucleophilic sites that can be alkylated. nih.gov Alkylation of RNA could interfere with protein synthesis and other regulatory functions of RNA molecules. Lipids, particularly those with unsaturated fatty acid chains, could also be targets for adduction, although this is less commonly reported for nitrosamines. The interaction with these macromolecules is an area that requires further investigation to fully understand the complete toxicological profile of this compound. The broader context of biomolecular interactions within the crowded cellular environment can also influence the structure and dynamics of these macromolecules. nih.gov

Elucidation of Transient Reactive Intermediates Derived from this compound Activation

The biomolecular interactions of this compound are mediated by a series of transient reactive intermediates. The metabolic activation cascade begins with the enzymatic α-hydroxylation of the parent compound by cytochrome P450 enzymes. mdpi.comacs.org

This initial step generates unstable α-hydroxy-d(sup 3)-methyl or α-hydroxy-n-butyl nitrosamines. These intermediates rapidly decompose, leading to the formation of the corresponding diazonium ions: the d(sup 3)-methyldiazonium ion (CD3N2+) and the n-butyldiazonium ion (CH3CH2CH2CH2N2+). These diazonium ions are potent alkylating agents responsible for the covalent modification of cellular macromolecules. nih.gov In aqueous environments, these diazonium ions can also lead to the formation of carbocations, which are also highly reactive electrophiles. nih.gov The elucidation of these transient species is crucial for understanding the mechanisms of toxicity and carcinogenicity of this compound.

Advanced Analytical Methodologies for Deuterated Nitrosamine Research

Chromatographic Separation Techniques (GC, HPLC) for Complex Biological Matrices

The analysis of nitrosamines in biological matrices such as blood, urine, and tissue homogenates presents a significant challenge due to the low concentrations of the analytes and the complexity of the sample matrix. rsc.orgnih.gov Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with sensitive detectors, are the cornerstones of nitrosamine (B1359907) analysis. propharmagroup.comsigmaaldrich.com The use of isotopically labeled internal standards, such as deuterated nitrosamines, is crucial for accurate quantification by compensating for matrix effects and variations in sample preparation. researchgate.netresearchgate.net

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS or GC-MS/MS), is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. restek.comlabrulez.com For Nitrosomethyl-d(sup 3)-n-butylamine, the introduction of deuterium (B1214612) atoms increases the molecular weight by three units compared to its non-deuterated analog, N-Nitrosomethyl-n-butylamine. This mass shift is readily detected by MS, allowing for selective and sensitive quantification even in the presence of the unlabeled compound. The separation is typically achieved on a capillary column with a non-polar or medium-polar stationary phase.

Key considerations for GC-MS analysis include the thermal stability of the nitrosamine, as some can degrade at high temperatures in the GC inlet. propharmagroup.com However, for many nitrosamines, direct liquid injection is a viable and simpler alternative to headspace analysis. restek.com The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode for GC-MS/MS enhances selectivity and lowers detection limits into the parts-per-billion (ppb) range. edqm.eu

Interactive Table: Representative GC-MS/MS Parameters for Nitrosamine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Nitrosodimethylamine (NDMA) | 74 | 42 | 15 |

| N-Nitrosodiethylamine (NDEA) | 102 | 42 | 18 |

| N-Nitrosodi-n-propylamine (NDPA) | 130 | 70 | 20 |

| N-Nitrosodi-n-butylamine (NDBA) | 158 | 84 | 22 |

This table presents typical parameters for common nitrosamines, which can be adapted for the analysis of this compound. The precursor ion for the deuterated compound would be shifted accordingly.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of nitrosamines, including those that are non-volatile or thermally labile. sigmaaldrich.comnih.gov When coupled with a mass spectrometer (LC-MS/MS), it offers high sensitivity and selectivity. nih.gov Reversed-phase HPLC is the most common separation mode, utilizing columns such as C18 or porous graphitic carbon. sigmaaldrich.comnih.gov

The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate, is optimized to achieve good separation of the target analyte from matrix components. nih.govsigmaaldrich.com For this compound, the chromatographic behavior would be very similar to its non-deuterated counterpart, with the primary distinction being its detection by the mass spectrometer.

Interactive Table: Example HPLC Gradient for Nitrosamine Separation

| Time (min) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) |

| 0.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 95 | 5 |

| 10.0 | 95 | 5 |

This table illustrates a general gradient profile that can be optimized for the specific separation of this compound in a given biological matrix.

Radiometric Techniques for Studying Distribution and Clearance in Research Models

Radiometric techniques are indispensable for elucidating the in vivo distribution, metabolism, and clearance of xenobiotics, including nitrosamines. These methods involve labeling the compound of interest with a radioisotope and tracking its journey through a biological system. For this compound, the deuterium labeling itself does not provide a radioactive signal. Therefore, for radiometric studies, the molecule would need to be additionally synthesized with a radioactive isotope, most commonly Carbon-14 (¹⁴C) or Tritium (³H). Given the "d(sup 3)" notation, it is plausible that tritium, a radioactive isotope of hydrogen, could be incorporated, or a separate ¹⁴C label could be introduced into the butyl or methyl group.

The use of ¹⁴C-labeled nitrosamines has been instrumental in metabolic studies. For instance, research on N-nitrosodimethylamine (NDMA) has utilized ¹⁴C-labeling to trace the exhalation of ¹⁴CO₂ as a measure of its metabolic oxidation in rats. nih.gov Such studies have provided valuable insights into the rates of metabolism and the effects of isotopic substitution on these rates. nih.govnih.gov

Key Radiometric Techniques and Their Applications:

Whole-Body Autoradiography (WBA): This technique provides a visual map of the distribution of the radiolabeled compound throughout the entire body of a research animal at different time points after administration. It can identify target organs and tissues where the compound or its metabolites accumulate.

Liquid Scintillation Counting (LSC): LSC is used to quantify the amount of radioactivity in discrete samples of tissues, blood, urine, and feces. This allows for the determination of the concentration of the radiolabeled compound and its metabolites in various biological compartments, enabling the calculation of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Metabolite Profiling: By combining chromatographic techniques (like HPLC) with a radioactivity detector, researchers can separate and quantify the parent radiolabeled compound from its various radioactive metabolites in biological samples. This provides a detailed picture of the metabolic pathways.

Hypothetical Research Findings from a Radiometric Study of [¹⁴C]-Nitrosomethyl-n-butylamine

| Tissue/Fluid | Concentration of ¹⁴C (dpm/g or dpm/mL) at 4 hours | Major Metabolites Identified |

| Liver | High | Hydroxylated and dealkylated products |

| Kidney | Moderate | Polar conjugates |

| Blood | Low | Parent compound and metabolites |

| Urine | High | Excreted metabolites |

This table presents hypothetical data to illustrate the type of information that can be obtained from a radiometric study. The distribution and metabolism of this compound would be expected to follow a similar pattern, with potential kinetic isotope effects influencing the rates of metabolic processes.

The study of deuterated nitrosamines like this compound, often in conjunction with radiometric labeling, provides critical data for assessing the metabolic activation and detoxification pathways of these compounds. nih.govmdpi.com This information is essential for understanding their mechanisms of toxicity and for extrapolating findings from animal models to human health risk assessment.

Application of Nitrosomethyl D Sup 3 N Butylamine in Mechanistic Biological Systems

Cellular and Subcellular Models for Biotransformation and Interaction Studies

In vitro models, such as cell lines and subcellular fractions (e.g., liver microsomes), are fundamental for dissecting the specific metabolic pathways of xenobiotics like NMBA. In these controlled environments, Nitrosomethyl-d(sup 3)-n-butylamine is used as an internal standard to ensure the precise measurement of metabolite formation and to study the kinetics of the enzymatic reactions involved. adventchembio.comnih.gov

The biotransformation of N-nitrosamines is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com The selection of a cell line for studying NMBA metabolism is therefore guided by the expression profile of specific CYP isoforms known to activate this class of compounds. Research has shown that the metabolic activation of N-alkylnitrosamines is dependent on the length of their alkyl chains. nih.gov For nitrosamines with medium-length chains like NMBA, CYP2A6 has been identified as playing a major role in their activation, while enzymes like CYP2E1 are more dominant for shorter-chain nitrosamines. nih.gov

Therefore, researchers select cell lines, often of hepatic origin or genetically engineered cells, that express high levels of these specific enzymes. For example, studies on related long-chain nitrosamines have utilized liver microsomes from rats pretreated with agents that induce specific CYP isoforms, such as phenobarbital (B1680315) (for CYP2B1) or pyridine (B92270) (for CYP2E1), to study their metabolism. nih.gov In such experiments, this compound would be added to the incubation mixture to serve as an internal standard for the accurate quantification of the metabolites formed from the non-labeled NMBA via liquid chromatography-mass spectrometry (LC-MS).

Table 1: Cytochrome P450 Isoforms Involved in the Metabolic Activation of N-Alkylnitrosamines This table summarizes key human CYP enzymes and their role in activating various N-alkylnitrosamines, providing a basis for selecting appropriate cellular models for studying N-nitrosomethyl-n-butylamine.

| CYP Isoform | Role in Nitrosamine (B1359907) Activation | Reference Compound(s) | Source |

| CYP2E1 | Primary activator of short-chain nitrosamines. | N-nitrosodimethylamine (NDMA) | nih.gov |

| CYP2A6 | Major role in activating nitrosamines with increasing alkyl chain length. | NMBA, N-nitrosodiethylamine (NDEA) | nih.gov |

| CYP1A1 | Plays a major role in the activation of longer-chain nitrosamines. | N-nitrosodibutylamine (NDBA) | nih.gov |

| CYP2B1 | Catalyzes α-hydroxylation of long-chain nitrosamines in rat models. | N-nitrosodibutylamine (NDBA) | nih.gov |

Beyond metabolism, understanding how NMBA affects cellular processes is key to defining its mechanism of toxicity. Studies using human colon carcinoma cell lines (Caco-2) have demonstrated that exposure to nitrosamines can significantly alter the transcriptomic profile, impacting pathways crucial for cell fate. nih.gov These changes include the modulation of cell cycle regulation, apoptosis, oxidative stress, and inflammatory pathways. nih.gov For instance, research on other carcinogenic agents like N-methyl-N-nitroso Urea has shown increased expression of inflammatory cytokines such as IL-1β and IL-6, which are implicated in carcinogenesis. nih.gov

In this context, this compound is essential for establishing accurate dose-response relationships. By using it as an internal standard, researchers can precisely quantify the intracellular concentration of the parent compound (NMBA) and its metabolites, allowing for a direct correlation between a specific exposure level and the observed changes in gene or protein expression. This precision is vital for building reliable models of molecular toxicology and for identifying key events in the carcinogenic process initiated by the compound.

In Vivo Animal Models for Systemic Mechanistic Investigations

In vivo animal models are critical for understanding the systemic effects of NMBA, including its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with target tissues. The use of this compound as an isotopic tracer in these models provides an unambiguous way to follow the compound's fate throughout the biological system. nih.govnih.gov

Isotope tracer studies are designed to track the metabolic fate of a compound in a whole organism. A typical experimental design involves administering the isotopically labeled compound, such as this compound, to research animals like rats or mice. nih.govnih.gov

The design often includes:

Administration: A known quantity of this compound is administered, often alongside its non-labeled counterpart, to the animal model (e.g., via gavage or intraperitoneal injection). nih.gov

Sample Collection: At predetermined time points, biological samples such as blood, urine, feces, and specific tissues (e.g., liver, kidney, lung, esophagus) are collected. nih.govnih.gov

Analysis: Samples are processed and analyzed, typically using LC-MS/MS. The mass difference between the deuterated standard and any metabolites allows for their clear identification and quantification. usp.org This helps in distinguishing the administered compound from any potential endogenous sources and in accurately measuring the formation of various metabolites.

The deuterium (B1214612) label on the methyl group is stable and does not typically undergo hydrogen-deuterium exchange, making it a reliable tracer for metabolic studies. usp.org

Research on related nitrosamines has shown that their metabolism is often tissue-specific, which correlates with the organs where tumors later develop. nih.gov For example, studies in Sprague-Dawley rats have shown that in addition to the liver, metabolism of N-nitrosodibutylamine occurs in the nasal mucosa, lung, and esophagus. nih.gov The use of an isotopic tracer like this compound allows for precise quantification of the parent compound and its metabolites in these various tissues.

Furthermore, deuteration can influence the metabolic fate and subsequent DNA adduct distribution. In studies with N-nitrosodimethylamine-d6 (NDMA-d6), oral administration resulted in lower DNA alkylation in the liver but significantly higher alkylation in the kidneys compared to the non-labeled compound. nih.gov This was attributed to a "first-pass effect," where the slower metabolism of the deuterated compound in the liver allowed more of it to reach systemic circulation and target other organs like the kidney. nih.gov Such findings are critical for understanding organ-specific toxicity. The use of this compound would enable similar investigations for NMBA, providing quantitative data on how its metabolism in specific tissues leads to the formation of DNA adducts, which are critical initiating events in carcinogenesis. mdpi.com

Table 2: Potential Tissue-Specific Metabolism and Adduct Distribution in Animal Models This table presents a hypothetical but scientifically informed profile for N-nitrosomethyl-n-butylamine, based on data from related nitrosamines, which would be investigated using this compound as a tracer.

| Tissue | Expected Metabolic Activity | Potential Adducts Measured | Rationale/Supporting Evidence | Source |

| Liver | High (Primary Site of Metabolism) | Methyl- and butyl-DNA adducts | Major site of CYP enzymes responsible for nitrosamine activation. | nih.govnih.gov |

| Kidney | Moderate | Methyl- and butyl-DNA adducts | Isotope effect may increase compound delivery and subsequent adduct formation. | nih.gov |

| Lung | Moderate | Methyl- and butyl-DNA adducts | Identified as a site of metabolism for other nitrosamines. | nih.gov |

| Esophagus | Moderate | Methyl- and butyl-DNA adducts | Known target organ for nitrosamine carcinogenicity. | nih.gov |

| Nasal Mucosa | Present | Methyl- and butyl-DNA adducts | Site of metabolism for other nitrosamines. | nih.gov |

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling aims to mathematically describe the time course of a drug's journey through the body and its effects. Accurate PK data are the bedrock of this modeling. This compound is an essential tool for obtaining high-quality PK data for NMBA. adventchembio.com

In these studies, the deuterated compound is used as an internal standard. After administering NMBA to an animal, blood samples are drawn over time. A precise amount of this compound is added to each sample before analysis. Because the labeled and unlabeled compounds have nearly identical chemical properties, they behave similarly during sample extraction and analysis, but are distinguishable by their mass in a mass spectrometer. usp.org This corrects for any loss during sample preparation and variations in instrument response, allowing for highly accurate determination of the NMBA concentration in each sample.

This method is used to determine key PK parameters such as:

Maximum concentration (Cmax)

Time to maximum concentration (Tmax)

Area under the concentration-time curve (AUC)

Elimination half-life (t1/2)

Clearance (CL)

Volume of distribution (Vd)

These parameters, once accurately measured, can be used to build robust PK/PD models that help predict the compound's behavior at different exposure levels and can be used to extrapolate findings from animal models to humans.

Computational and Theoretical Chemistry Approaches to Nitrosomethyl D Sup 3 N Butylamine Reactivity

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are a cornerstone for understanding the reactivity of nitrosamines. frontiersin.org These methods, such as Density Functional Theory (DFT), allow for the detailed mapping of reaction pathways and the calculation of thermodynamic and kinetic parameters, including reaction free energies and the energy barriers of transition states. nih.gov The primary pathway for the metabolic activation of many nitrosamines, including the non-deuterated analog N-nitrosomethyl-n-butylamine, is initiated by cytochrome P450-mediated α-hydroxylation. researchgate.net This enzymatic oxidation can occur on either the methyl or the butyl group.

For the methyl group, α-hydroxylation leads to an unstable intermediate that spontaneously decomposes to formaldehyde (B43269) and a methyldiazonium ion. Alternatively, hydroxylation of the α-carbon on the butyl group yields butyraldehyde (B50154) and the same methyldiazonium ion. This diazonium ion is a potent electrophile. Quantum chemical calculations are used to determine the energy barriers for these steps. For instance, studies on analogous compounds like N-nitrosodimethylamine (NDMA) show that the formation of DNA adducts from the diazonium ion is a strongly exothermic process with specific transition state barriers. frontiersin.org

The deuteration of the methyl group in Nitrosomethyl-d(sup 3)-n-butylamine is predicted to have a significant impact on the reaction kinetics. The replacement of hydrogen with deuterium (B1214612), which has a larger mass, strengthens the C-D bond compared to the C-H bond. Breaking this bond during α-hydroxylation requires more energy, a phenomenon known as the kinetic isotope effect (KIE). Quantum chemical calculations can precisely quantify this effect, predicting a higher energy barrier for the initial enzymatic oxidation of the deuterated methyl group. This, in turn, would decrease the rate of formation of the subsequent reactive methyldiazonium ion.

Table 1: Calculated Reaction and Activation Free Energies for Key Steps in NDMA Activation (as an analog) Data derived from studies on similar nitrosamines to illustrate the outputs of quantum chemical calculations.

| Reaction Step | Reactant(s) | Product(s) | Reaction Free Energy (ΔG_react, kcal/mol) | Transition State Barrier (ΔG_act, kcal/mol) | Reference |

| SN2 reaction with Guanine (B1146940) (N7) | Methyldiazonium ion + G | Methylated-Guanine DNA Adduct | -95.5 | +15.3 | frontiersin.org |

| Heterolytic N-N bond cleavage (non-carcinogenic path) | Protonated NTBA | t-butyl cation + N2 + H2O | -17.2 | +0.8 | nih.gov |

| DNA Adduct Formation (from carbocation) | t-butyl cation + G | t-butyl-Guanine DNA Adduct | -95.7 | Barrierless | nih.gov |

| Water Adduct Formation (from carbocation) | t-butyl cation + H₂O | t-butanol | -76.3 | Barrierless | nih.gov |

Note: This table uses data from N-nitrosodimethylamine (NDMA) and N-nitrosomethyl-tert-butylamine (NTBA) as representative examples.

Molecular Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a substrate molecule and an enzyme at an atomic level. nih.govnih.gov For this compound, MD simulations can model its entry and binding within the active site of cytochrome P450 (CYP) enzymes, which are known to metabolize nitrosamines. nih.gov Specifically, enzymes like CYP2E1 and CYP2B1 are relevant, as they show different specificities for metabolizing the methyl versus the butyl group of the parent compound, N-nitrosomethyl-n-butylamine. nih.gov

An MD simulation would begin by docking the this compound molecule into a high-resolution crystal structure of the CYP enzyme. The entire system, including the enzyme, substrate, and surrounding water molecules, is then simulated over time (nanoseconds to microseconds), with atomic motions governed by classical mechanics. nih.gov

These simulations can reveal:

Binding Affinity and Orientation: How favorably the substrate binds and its preferred orientation within the active site. This is crucial for determining whether the deuterated methyl group or the n-butyl group is positioned closer to the enzyme's reactive heme center.

Key Amino Acid Interactions: Identification of specific amino acid residues that stabilize the substrate through hydrophobic interactions, hydrogen bonds, or other forces.

Conformational Changes: How the enzyme structure might change upon substrate binding to accommodate it for catalysis. nih.gov

Solvent Accessibility: The role of water molecules in the active site, which can influence the reaction.

By running simulations with both the deuterated and non-deuterated compound, researchers can identify subtle differences in binding dynamics that may arise from the isotopic substitution, complementing the energetic information from quantum calculations.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound with a CYP Enzyme This table represents the type of data generated from MD simulations.

| Parameter Analyzed | Finding | Implication for Reactivity |

| Binding Free Energy | Favorable binding energy calculated via MM/PBSA or similar methods. | The compound is a viable substrate for the enzyme. |

| Substrate Orientation | 65% of simulation time shows the -CD₃ group oriented towards the heme iron; 35% for the α-methylene of butyl. | The deuterated methyl group is preferentially positioned for oxidation, despite the higher energy barrier. |

| Key Interacting Residues | Phenylalanine, Leucine, Valine form a hydrophobic pocket around the butyl chain. | Strong hydrophobic interactions anchor the substrate, influencing its orientation. |

| Root Mean Square Fluctuation | Increased flexibility observed in the loop region near the active site upon substrate binding. | The enzyme undergoes an "induced fit" conformational change to prepare for catalysis. |

In Silico Prediction of Reactive Sites and Adduct Formation Propensities

In silico methods are highly effective at predicting which parts of a molecule are most likely to be chemically reactive and how they will interact with biological targets like DNA. lhasalimited.org For this compound, the metabolic activation process, elucidated by quantum chemistry, generates highly reactive electrophilic intermediates.

The primary reactive species generated from the metabolic activation at the methyl group is the methyldiazonium ion (CH₃N₂⁺). This ion is a powerful methylating agent. Computational models predict that this electrophile will readily react with nucleophilic sites in cellular macromolecules. The most significant target in the context of carcinogenicity is DNA. Quantum chemical calculations consistently show that the N7 position of guanine is a highly favorable site for alkylation, leading to the formation of 7-methylguanine (B141273) adducts. frontiersin.orgnih.gov The formation of these DNA adducts, if not repaired, can lead to mutations during DNA replication.

Computational models can also evaluate the propensity for the formation of other, less common adducts or competing reactions, such as reaction with water. For non-carcinogenic nitrosamines like N-nitrosomethyl-tert-butylamine (NTBA), calculations show that the intermediate carbocation formed is more stable and reacts preferentially with the statistically abundant water molecules rather than DNA, providing a basis for its lack of carcinogenicity. nih.gov For this compound, the predicted reactive species from the deuterated methyl group remains the methyldiazonium ion, and its intrinsic propensity to form DNA adducts would be unchanged, although its rate of formation would be lower.

Table 3: Predicted Reactive Species and Biological Targets for this compound

| Precursor Compound | Metabolic Process | Predicted Reactive Electrophile | Primary Biological Target (Nucleophile) | Predicted Adduct |

| This compound | α-hydroxylation (methyl) | d(sup 3)-Methyldiazonium ion | N7 position of Guanine in DNA | 7-(methyl-d(sup 3))guanine |

| This compound | α-hydroxylation (methyl) | d(sup 3)-Methyldiazonium ion | O6 position of Guanine in DNA | O6-(methyl-d(sup 3))guanine (highly mutagenic) |

| This compound | α-hydroxylation (butyl) | Butyldiazonium ion | N7 position of Guanine in DNA | 7-butylguanine |

Structure-Activity Relationship (SAR) Modeling for Deuterated Nitrosamines

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of a chemical based on its molecular structure. nih.govnih.gov For nitrosamines, SAR models are crucial for assessing carcinogenic potency, often using rodent carcinogenicity data (e.g., TD₅₀ values) to build the models. nih.govlhasalimited.org

These models work by identifying key structural features, or "descriptors," that correlate with potency. For nitrosamines, important descriptors include:

α-Carbon Substitution: The degree of branching at the carbons adjacent to the nitroso group significantly impacts metabolic activation rates and thus potency. lhasalimited.org

Electron-Withdrawing Groups: The presence of groups that pull electron density away from the nitrosamine (B1359907) core can deactivate the molecule.

Molecular Size and Lipophilicity: Properties that affect how the compound is transported and distributed in the body and how it fits into enzyme active sites.

The deuteration in this compound serves as a critical structural descriptor. An SAR model for deuterated nitrosamines would explicitly account for the kinetic isotope effect. researchgate.net Experiments with other deuterated nitrosamines have demonstrated that substitution of deuterium for hydrogen at the site of metabolic oxidation can significantly reduce carcinogenic activity. The SAR model would capture this by assigning a negative coefficient to a descriptor representing α-deuteration. This means the model would predict a lower carcinogenic potency for this compound compared to its non-deuterated counterpart, N-nitrosomethyl-n-butylamine, assuming that α-hydroxylation of the methyl group is a rate-determining step in its carcinogenic activation.

Table 4: Key Structural Descriptors in SAR Models for Nitrosamine Potency

| Structural Descriptor Category | Specific Descriptor Example | Expected Impact on Carcinogenic Potency | Reference |

| Steric/Topological | Degree of α-carbon substitution (e.g., primary, secondary, tertiary) | Increased substitution generally decreases potency by sterically hindering enzyme access. | nih.govlhasalimited.org |

| Electronic | Presence of electron-withdrawing groups (e.g., -COOH, -OH) | Generally decreases potency by destabilizing the formation of the electrophilic diazonium ion. | nih.gov |

| Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) | Lower E_LUMO can indicate higher electrophilicity and greater reactivity towards DNA. | researchgate.net |

| Isotopic | Deuteration at α-carbon (C-D vs. C-H) | Decreases potency due to the kinetic isotope effect, which slows the rate-limiting metabolic activation step. | researchgate.net |

| Physicochemical | Octanol-water partition coefficient (logP) | Influences absorption, distribution, and transport to target tissues; relationship with potency can be complex. | nih.gov |

Future Directions and Emerging Paradigms in Deuterated Nitrosamine Research

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of the biological effects of deuterated nitrosamines. mdpi.com These high-throughput techniques allow for a global analysis of molecular changes within a biological system following exposure to a substance. By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the mechanistic pathways perturbed by compounds such as Nitrosomethyl-d(sup 3)-n-butylamine.

Key Applications of Omics in Deuterated Nitrosamine (B1359907) Research:

Transcriptomics: Can identify changes in gene expression profiles in cells or tissues exposed to deuterated nitrosamines. This can reveal the activation or suppression of key signaling pathways involved in DNA repair, cell cycle control, and apoptosis, providing early indicators of cellular stress and potential carcinogenicity.

Proteomics: Allows for the large-scale analysis of protein expression and post-translational modifications. This can help in identifying protein targets that are directly modified by reactive metabolites of deuterated nitrosamines and in understanding the downstream consequences of these modifications on cellular function.

Metabolomics: Focuses on the comprehensive analysis of small molecule metabolites in a biological system. In the context of deuterated nitrosamines, metabolomics can be used to trace the metabolic fate of the compound, identify novel metabolites, and uncover metabolic pathways that are disrupted upon exposure. mdpi.com

The integration of these omics datasets provides a systems-level view of the biological response to deuterated nitrosamines, enabling the identification of novel biomarkers of exposure and effect. mdpi.com

Development of Novel Isotope-Labeled Probes for Targeted Biological Studies

Stable isotope labeling, particularly with deuterium (B1214612), is a cornerstone of modern analytical and mechanistic research. researchgate.netnih.gov The development of novel isotope-labeled probes, including derivatives of this compound, is crucial for targeted biological studies. These probes can be designed to investigate specific molecular interactions and biological processes with high precision.

Applications of Novel Isotope-Labeled Probes:

Metabolic Fate Studies: Deuterium-labeled nitrosamines are invaluable for tracing the metabolic pathways of these compounds in vivo and in vitro. By tracking the deuterated label, researchers can identify and quantify metabolites, providing insights into the bioactivation and detoxification processes.

DNA Adduct Analysis: A critical event in nitrosamine-induced carcinogenesis is the formation of DNA adducts. Isotope-labeled nitrosamines can be used in conjunction with sensitive mass spectrometry techniques to identify and quantify specific DNA adducts, helping to elucidate the mechanisms of DNA damage.

Enzyme Inhibition Studies: Labeled probes can be synthesized to investigate the inhibition of specific enzymes, such as cytochrome P450s, which are involved in the metabolic activation of nitrosamines. acs.org

The synthesis of these specialized probes requires expertise in isotopic labeling techniques to ensure high isotopic purity and stability. nih.gov

Advancements in Micro-Spectroscopic Techniques for In Situ Analysis of Interactions

Recent advancements in micro-spectroscopic techniques are enabling the visualization and analysis of molecular interactions at the subcellular level. These techniques offer the potential to observe the localization and effects of deuterated nitrosamines within intact cells and tissues in real-time.

Emerging Micro-Spectroscopic Techniques:

Raman Microspectroscopy: This technique can provide detailed chemical information based on the vibrational properties of molecules. It can be used to map the distribution of deuterated nitrosamines and their metabolites within cells and to monitor changes in cellular components, such as lipids and proteins, upon exposure.

Fourier-Transform Infrared (FTIR) Microspectroscopy: Similar to Raman microspectroscopy, FTIR can provide chemical imaging based on infrared absorption. It is particularly useful for analyzing changes in the secondary structure of proteins and the composition of cellular membranes.

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging) can be used to visualize the spatial distribution of deuterated nitrosamines, their metabolites, and related biomolecules within tissue sections, providing a direct link between chemical localization and histopathological changes.

These in situ analytical methods provide a powerful complement to traditional biochemical assays by offering spatial context to the molecular events underlying nitrosamine toxicity.

Multi-Scale Modeling and Systems Biology Approaches in Nitrosamine Research

Multi-scale modeling and systems biology offer a framework for integrating experimental data from various levels of biological organization, from molecular interactions to whole-organism responses. rsc.orgamericanscientist.orgresearchgate.net These computational approaches are becoming increasingly important for understanding the complex and dynamic nature of nitrosamine-induced carcinogenesis.

Applications in Nitrosamine Research:

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Mathematical models can be developed to describe the absorption, distribution, metabolism, and excretion (ADME) of deuterated nitrosamines. These models can help in predicting tissue-specific concentrations of the parent compound and its reactive metabolites.

Quantitative Structure-Activity Relationship (QSAR) Models: These models aim to predict the biological activity of chemicals based on their molecular structure. QSAR can be used to screen for potentially carcinogenic nitrosamines and to prioritize them for further toxicological testing.

Systems Biology Models of Carcinogenesis: By integrating omics data with known biological pathways, systems biology models can simulate the cellular response to nitrosamine exposure and predict the long-term consequences, such as the likelihood of tumor formation. rsc.org These models can help in identifying critical nodes in the biological network that could be targeted for therapeutic intervention.

The goal of these modeling approaches is to create a quantitative and predictive understanding of nitrosamine toxicity, which can aid in risk assessment and the development of preventative strategies. rsc.orgbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.